![molecular formula C16H19N3O3S B2862093 (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide CAS No. 2223541-67-9](/img/structure/B2862093.png)
(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of a class of enzymes known as carbonic anhydrases, which are involved in a wide range of physiological processes.
作用机制
The mechanism of action of (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide involves inhibition of carbonic anhydrases. Specifically, this compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. This inhibition leads to a decrease in the production of bicarbonate ions, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide are complex and depend on the specific carbonic anhydrase isoform that is inhibited. In general, however, inhibition of carbonic anhydrases can lead to a decrease in the production of bicarbonate ions, which can have a variety of effects on physiological processes such as acid-base balance, respiration, and bone resorption.
实验室实验的优点和局限性
One advantage of using (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide in lab experiments is its potency as a carbonic anhydrase inhibitor. This allows for relatively low concentrations of the compound to be used, which can reduce the potential for non-specific effects. However, one limitation of using this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
未来方向
There are several potential future directions for research involving (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide. One area of interest is its potential as a treatment for glaucoma, a condition characterized by increased intraocular pressure. Another potential direction is its use in the treatment of epilepsy, a neurological condition characterized by recurrent seizures. Additionally, this compound has been investigated as a potential treatment for osteoporosis, a condition characterized by decreased bone density. Finally, there is ongoing research into the development of more potent and selective carbonic anhydrase inhibitors, which could have a variety of therapeutic applications.
合成方法
The synthesis of (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide involves several steps. The starting materials are 1-methyl-4-pyrazolecarboxaldehyde and (R)-glycidol. These are reacted together to form the intermediate (R)-4-(1-methylpyrazol-4-yl)-2-oxazolidinone. This intermediate is then reacted with phenylsulfonyl chloride to form the final product.
科学研究应用
(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of carbonic anhydrases, which are enzymes that are involved in a wide range of physiological processes, including acid-base balance, respiration, and bone resorption. As a result, this compound has been investigated as a potential treatment for a variety of conditions, including glaucoma, epilepsy, and osteoporosis.
属性
IUPAC Name |
(E)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-19-12-14(11-17-19)16-15(7-9-22-16)18-23(20,21)10-8-13-5-3-2-4-6-13/h2-6,8,10-12,15-16,18H,7,9H2,1H3/b10-8+/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDLCLGCDIOWMV-CABXGAGESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCO2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2[C@H](CCO2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[2-(2-naphthalen-1-ylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2862010.png)
![1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2862014.png)
![1-(3-nitrophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2862015.png)

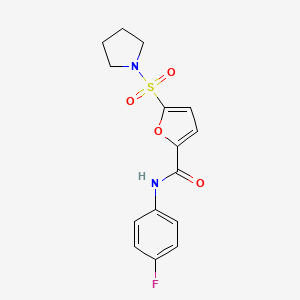
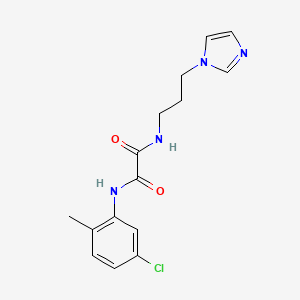
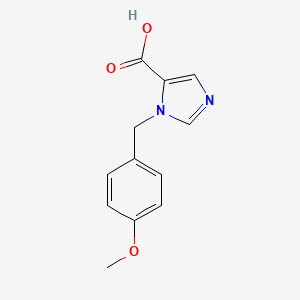
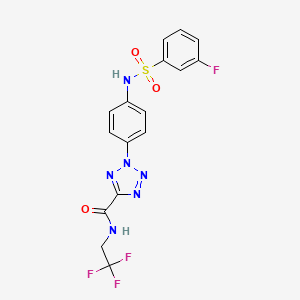
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2862024.png)
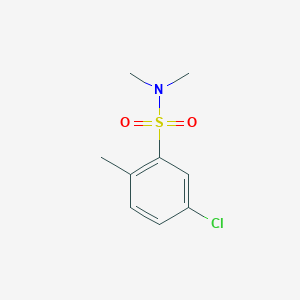
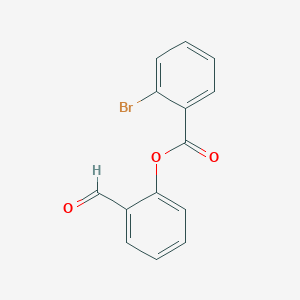
![2-Benzyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole](/img/structure/B2862031.png)
![4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dibutylbenzenesulfonamide](/img/no-structure.png)
![4-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2862033.png)